molecular formula C8H11N2NaO4S B1239812 Sulfacetamide sodium monohydrate CAS No. 6209-17-2

Sulfacetamide sodium monohydrate

Cat. No. B1239812
CAS RN: 6209-17-2
M. Wt: 254.24 g/mol
InChI Key: IHCDKJZZFOUARO-UHFFFAOYSA-M
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Description

Sulfacetamide sodium monohydrate is a sulfonamide antibiotic with antibacterial activity . It is used in various forms such as topical lotions and ophthalmic solutions for the treatment of conditions like acne vulgaris, seborrheic dermatitis, and ocular infections .


Synthesis Analysis

The synthesis of sulfacetamide sodium monohydrate can be achieved either by direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride, or by reacting 4-aminobenzenesulfonamide with acetic anhydride and subsequent selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide .


Molecular Structure Analysis

The molecular formula of sulfacetamide sodium monohydrate is C8H9N2NaO3S·H2O . It is an odorless, white, crystalline powder with a bitter taste . It is freely soluble in water, sparingly soluble in alcohol, while practically insoluble in benzene, in chloroform, and in ether .


Chemical Reactions Analysis

Sulfacetamide sodium monohydrate exerts a bacteriostatic effect against sulfonamide-sensitive Gram-positive and Gram-negative microorganisms . It acts by restricting the synthesis of folic acid required by bacteria for growth, by its competition with para-aminobenzoic acid .


Physical And Chemical Properties Analysis

Sulfacetamide sodium monohydrate is a white or slightly yellow crystalline powder . It is stable under normal temperatures and pressures .

Scientific Research Applications

Comprehensive Analysis of Sulfacetamide Sodium Monohydrate Applications

Sulfacetamide sodium monohydrate, also known as sulfacetamide sodium salt hydrate, is a compound with a wide range of applications in scientific research and medicine. Below is a detailed analysis of its unique applications across different fields.

Dermatology: Treatment of Skin Conditions

Sulfacetamide sodium monohydrate: is extensively used in dermatology for its antibacterial properties. It is effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a choice treatment for acne, seborrheic dermatitis, and other skin infections . Its formulation can be found in various topical applications such as creams, lotions, and foams.

Ophthalmology: Eye Infections

In ophthalmology, sulfacetamide sodium monohydrate is utilized to treat eye conditions like trachoma, conjunctivitis, and keratitis . It is available in the form of eye drops or ointments and works by inhibiting the growth of bacteria, thereby reducing infection and inflammation.

Urology: Urinary Tract Infections

The compound is also used orally for the treatment of urinary tract infections (UTIs). It acts as an anti-infective agent, providing relief from the bacterial infections that often cause UTIs .

Pharmaceutical Reference Standard

Sulfacetamide sodium monohydrate: serves as a pharmaceutical reference standard for the quantification of the analyte in pharmaceutical formulations . This application is crucial for ensuring the quality and consistency of pharmaceutical products.

Clinical Research: Dosage and Administration Studies

Clinical research studies often utilize sulfacetamide sodium monohydrate to explore its dosage and administration for various medical conditions. This includes investigations into the most effective concentrations and delivery methods for maximum therapeutic benefit .

Antibiotic Resistance Research

The compound’s role in antibiotic resistance research is significant. Scientists study sulfacetamide sodium monohydrate to understand the mechanisms of resistance and to develop strategies to combat bacterial strains that have become resistant to common antibiotics .

Analytical Chemistry: Spectrometric Techniques

In analytical chemistry, sulfacetamide sodium monohydrate is used in spectrometric techniques and micellar electro-kinetic chromatography for the analysis of chemical substances . This application is vital for the identification and quantification of compounds in various samples.

Medical Guidelines Development

Sulfacetamide sodium monohydrate: is referenced in clinical practice guidelines, informing healthcare professionals on its use, dosing, and administration for specific medical conditions . These guidelines help standardize patient care and ensure the safe application of the compound in clinical settings.

Mechanism of Action

Target of Action

Sulfacetamide sodium monohydrate primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth .

Mode of Action

Sulfacetamide acts as a competitive inhibitor of PABA . It inhibits the reaction necessary for the synthesis of folic acid in bacteria . This interaction with its target leads to the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the folic acid metabolism cycle in bacteria . By acting as a competitive inhibitor of PABA, it prevents the synthesis of folic acid, which is crucial for bacterial multiplication .

Pharmacokinetics

Sulfacetamide is readily absorbed when taken orally . It is excreted in the urine largely unchanged . The biological half-life has been reported to be between 7 to 13 hours . In a study, subjects applied a lotion containing sulfacetamide to their face, back, chest, and shoulders every 12 hours for 28 days. The percentage of the applied dose excreted in the urine as sulfacetamide plus its major metabolite sulfanilamide ranged from 0.08 to 0.33% .

Result of Action

The result of sulfacetamide’s action is the inhibition of bacterial multiplication . This is due to its bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .

Action Environment

Sulfacetamide is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .

Safety and Hazards

Sulfacetamide sodium monohydrate is contraindicated in persons with known or suspected hypersensitivity to any of the ingredients of the product . Fatalities have occurred, although rarely, due to severe reactions to sulfonamides including Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

sodium;acetyl-(4-aminophenyl)sulfonylazanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDKJZZFOUARO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211129
Record name Sulfacetamide sodium [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6209-17-2, 127-56-0
Record name Sulfacetamide sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfacetamide sodium [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfacetamide sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfacetamide sodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACETAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The scientific paper focuses on the crystal and molecular structure of sulfacetamide sodium monohydrate, determined through X-ray diffraction. [] While it doesn't explicitly state the molecular formula and weight, it provides the structural data needed to calculate them. Based on the chemical name and the presence of one sodium ion and one water molecule, the molecular formula can be deduced as C10H13N2NaO5S•H2O. The molecular weight can then be calculated as 338.3 g/mol.

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